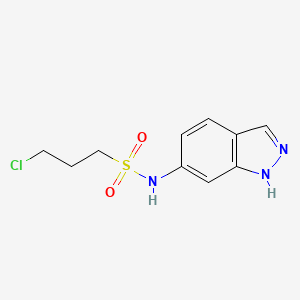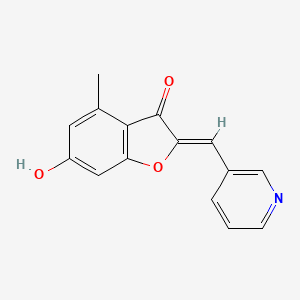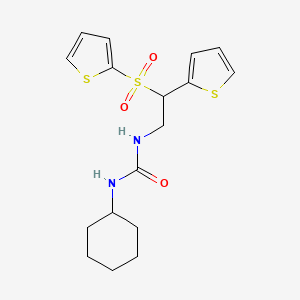![molecular formula C24H24N6O2S B2371651 N-(2-(6-((2-((3,5-dimetilfenil)amino)-2-oxoetil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida CAS No. 872993-81-2](/img/structure/B2371651.png)
N-(2-(6-((2-((3,5-dimetilfenil)amino)-2-oxoetil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los triazoles y sus derivados han captado una atención significativa debido a su potencial como agentes anticancerígenos. La flexibilidad estructural de los triazoles permite el desarrollo de nuevas moléculas bioactivas. En el caso de nuestro compuesto, la investigación ha explorado su capacidad para inhibir el crecimiento de células cancerosas, inducir la apoptosis e interferir con la progresión tumoral. Se están realizando investigaciones adicionales para optimizar su eficacia y minimizar los efectos secundarios .
Propiedades Antimicrobianas
Los triazoles exhiben actividad antimicrobiana contra bacterias, hongos y otros patógenos. Nuestro compuesto puede desempeñar un papel en la lucha contra las infecciones al inhibir las enzimas microbianas o interrumpir los procesos celulares esenciales. Los investigadores continúan explorando su potencial como agente terapéutico contra patógenos resistentes a los medicamentos .
Efectos Analgésicos y Antiinflamatorios
La estructura única del compuesto sugiere posibles propiedades analgésicas y antiinflamatorias. Puede modular las vías del dolor y reducir la inflamación, convirtiéndolo en un candidato para el manejo del dolor y los trastornos inflamatorios .
Potencial Antioxidante
Los triazoles, incluido nuestro compuesto, se han investigado por su actividad antioxidante. Los antioxidantes desempeñan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de diversas enfermedades. Se necesitan estudios adicionales para comprender sus mecanismos específicos y posibles aplicaciones clínicas .
Interacción con el Sistema Endocannabinoide
La investigación ha explorado la interacción de nuestro compuesto con el sistema endocannabinoide, que regula procesos como la percepción del dolor, el estado de ánimo y el apetito. Comprender sus efectos en este sistema puede conducir a nuevos enfoques terapéuticos.
Inhibición Enzimática
Los triazoles pueden actuar como inhibidores enzimáticos. Nuestro compuesto podría dirigirse a enzimas involucradas en varios procesos fisiológicos, como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina. Estas interacciones podrían tener implicaciones terapéuticas .
Aplicaciones Agroquímicas
Los triazoles se utilizan en agroquímicos, incluidos plaguicidas y herbicidas. Su capacidad para interrumpir los procesos biológicos en plagas y malezas los convierte en herramientas valiosas para la agricultura sostenible .
Ciencia de Materiales
Los triazoles también tienen aplicaciones en la ciencia de los materiales. Sus propiedades únicas los hacen útiles en el diseño de materiales funcionales, como sensores, catalizadores y polímeros .
En resumen, la N-(2-(6-((2-((3,5-dimetilfenil)amino)-2-oxoetil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida es prometedora en diversas disciplinas científicas. Los investigadores continúan explorando su potencial, con el objetivo de lograr la eficacia terapéutica al tiempo que minimizan los efectos adversos. ¡Tiempos emocionantes nos esperan a medida que descubrimos más sobre este intrigante compuesto! 🌟
Propiedades
IUPAC Name |
N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-12-17(2)14-19(13-16)26-22(31)15-33-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKCNCRMDOOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)


![4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B2371582.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)






